N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)meth

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

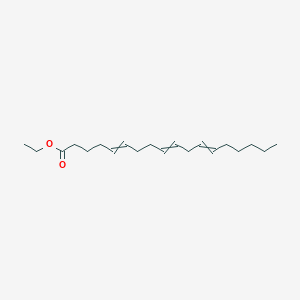

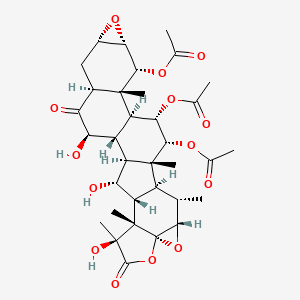

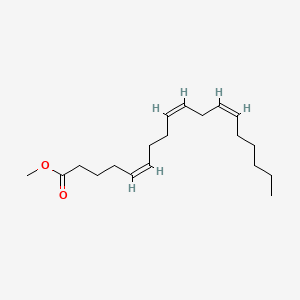

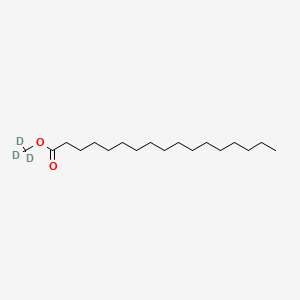

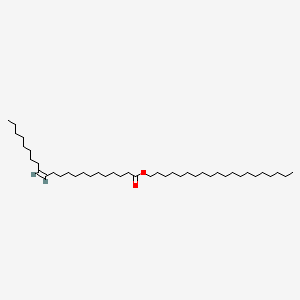

N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)hydrazinecarboxamide is an intermediate in the synthesis of derivatives of Itraconazole, an orally active antimycotic and antifungal compound.

Scientific Research Applications

Extraction Studies and Acidic Properties

- The compound has been studied for its ability to extract hydrochloric and nitric acid, proving effective in the extraction process, as demonstrated by Golubyatnikova et al. (2012) in their research on acid extraction using related compounds (Golubyatnikova, Anpilogova, Khisamutdinov, & Murinov, 2012).

Synthesis and Bioactivity 2. Fu Shi-kai (2003) synthesized a variant of this compound, highlighting its potent fungicidal activity and some plant growth activity, indicating its potential use in agricultural applications (Fu Shi-kai, 2003).

Extraction of Precious Metals 3. This compound is effective in the extraction of gold(III), palladium(II), and platinum(IV) from hydrochloric acid solutions, suggesting its potential use in the recovery of precious metals, as explored by Khisamutdinov et al. (2007) (Khisamutdinov, Murinov, & Shitikova, 2007).

Photolysis and Environmental Interactions 4. Dureja et al. (1987) investigated the photodegradation of propiconazole, related to this compound, in various environments, contributing to the understanding of its environmental fate and behavior (Dureja, Walia, & Mukerjee, 1987).

Structural Characterization 5. The structural characterization of similar compounds has been conducted by Yan Shuang-hu (2014), providing insight into the molecular structure and properties of these compounds (Yan Shuang-hu, 2014).

Fungicidal Activities 6. Research by Jian et al. (2005) and Talismanov & Popkov (2007) on triazole compounds containing 1,3-dioxolane, related to this compound, indicates strong fungicidal activities, suggesting its use in plant protection and disease management (Jian, Xiao, Xu, & Yu, 2005); (Talismanov & Popkov, 2007).

Inhibitor of Brassinosteroid Biosynthesis 7. Oh et al. (2013) synthesized stereoisomers of a brassinosteroid biosynthesis inhibitor, closely related to this compound, indicating potential agricultural applications (Oh, Yamada, & Yoshizawa, 2013).

Novel Dioxolane Ring Compounds 8. Min et al. (2022) designed novel dioxolane ring compounds, demonstrating excellent fungicidal and herbicidal activity, relevant to pest and disease management in agriculture (Min et al., 2022).

Synthesis and Fungicidal Activity 9. Jian (2003) synthesized a compound with strong fungicidal activity, indicating its potential for controlling plant diseases (Shi-Feng Jian, 2003).

Enzyme Inhibition Studies 10. Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from this chemical structure, showcasing their potential in inhibiting lipase and α-glucosidase, indicating therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)meth is a multi-step process involving several reactions.", "Starting Materials": [ "2,4-dichlorophenylacetic acid", "1,2,4-triazole", "2,4-dichlorophenol", "methyl iodide", "sodium hydride", "4-hydroxybenzaldehyde", "acetic anhydride", "sodium borohydride", "4-bromobutyronitrile", "palladium on carbon", "hydrogen gas", "4-(4-(4-((2R,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)butyronitrile" ], "Reaction": [ "Step 1: Synthesis of 2,4-dichlorophenylacetic acid by reacting 2,4-dichlorophenol with methyl iodide and sodium hydride.", "Step 2: Synthesis of 2-(2,4-dichlorophenyl)-1,3-dioxolane-4-carboxaldehyde by reacting 2,4-dichlorophenylacetic acid with 4-hydroxybenzaldehyde and acetic anhydride.", "Step 3: Synthesis of (2R,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol by reacting 1,2,4-triazole with 2-(2,4-dichlorophenyl)-1,3-dioxolane-4-carboxaldehyde and sodium borohydride.", "Step 4: Synthesis of 4-(4-(4-((2R,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)butyronitrile by reacting (2R,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol with 4-bromobutyronitrile and palladium on carbon in the presence of hydrogen gas." ] } | |

CAS No. |

89848-13-5 |

Molecular Formula |

C30H32Cl2N8O4 |

Molecular Weight |

639.538 |

IUPAC Name |

1-amino-3-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea |

InChI |

InChI=1S/C30H32Cl2N8O4/c31-21-1-10-27(28(32)15-21)30(18-40-20-34-19-35-40)43-17-26(44-30)16-42-25-8-6-24(7-9-25)39-13-11-38(12-14-39)23-4-2-22(3-5-23)36-29(41)37-33/h1-10,15,19-20,26H,11-14,16-18,33H2,(H2,36,37,41)/t26-,30-/m0/s1 |

InChI Key |

DPUDRFOQNBKHMF-YZNIXAGQSA-N |

SMILES |

C1CN(CCN1C2=CC=C(C=C2)NC(=O)NN)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.